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Compound of Interest

Compound Name:
4-(4-Chlorophenyl)-3-

fluorobenzoic acid

CAS No.: 1261904-48-6

Cat. No.: B1454829

Get Quote

Optimizing Biaryl Scaffolds for Medicinal Chemistry &
Agrochemical Discovery
Executive Summary
4-(4-Chlorophenyl)-3-fluorobenzoic acid (CAS 844878-86-0) is a specialized biaryl building

block characterized by a strategic "ortho-fluorine" substitution pattern. Unlike simple biphenyl

systems, the inclusion of a fluorine atom at the 3-position (ortho to the biaryl axis) introduces

significant steric and electronic constraints that modulate the molecule's torsion angle. This

compound serves as a critical intermediate in the synthesis of enzyme inhibitors (e.g., COX-2,

kinases), receptor modulators, and metabolically stable agrochemicals.

This guide details the physicochemical rationale for using this scaffold, a scalable synthetic

protocol via Suzuki-Miyaura cross-coupling, and rigorous characterization standards required

for pharmaceutical-grade applications.
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Chemical Architecture & Physicochemical Profile[1]
[2][3][4]
The utility of CAS 844878-86-0 lies in its ability to balance lipophilicity with conformational

rigidity.

Key Properties Table
Property Specification Relevance in R&D

CAS Number 844878-86-0 Unique Identifier

Formula C₁₃H₈ClFO₂ Biaryl Core

Molecular Weight 250.65 g/mol
Fragment-based drug design

compliant (<300 Da)

Predicted pKa ~3.8 - 4.0
Acidic moiety suitable for salt

formation

Predicted LogP ~3.9
High lipophilicity; requires

formulation strategies

H-Bond Donors/Acceptors 1 / 2
Canonical carboxylic acid

profile

Rotatable Bonds 1 (Biaryl axis)
Restricted by 3-Fluoro

substituent

The "Ortho-Fluorine Effect"
The 3-fluorine atom is not merely a metabolic blocker; it is a conformational control element. In

unsubstituted biphenyls, the torsion angle is flexible. However, the van der Waals radius of

fluorine (1.47 Å) creates steric repulsion with the ortho-hydrogens of the adjacent chlorophenyl

ring.

Consequence: This forces the two phenyl rings to twist out of coplanarity (dihedral angle

typically 35°–60°), preventing "flat" conformations that often lead to poor solubility or non-

specific binding (promiscuity).
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Metabolic Stability: The 4-chloro and 3-fluoro groups block the primary sites of cytochrome

P450 oxidation (para and meta positions), significantly extending the half-life (

) of the parent molecule.

Synthetic Methodology: Scalable Suzuki-Miyaura
Coupling
The most robust route to CAS 844878-86-0 is the palladium-catalyzed cross-coupling of a 4-

bromo-3-fluorobenzoic acid precursor with 4-chlorophenylboronic acid.

Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical role of the base in activating

the boronic acid.
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Figure 1: Palladium-catalyzed synthesis pathway emphasizing the convergence of the aryl

halide and boronic acid fragments.

Detailed Protocol (Bench Scale: 10g)
Reagents:
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4-Bromo-3-fluorobenzoic acid (1.0 eq)

4-Chlorophenylboronic acid (1.1 eq)

Pd(dppf)Cl₂·DCM (0.03 eq) – Preferred for steric bulk tolerance.

Potassium Carbonate (K₂CO₃) (2.5 eq)

Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

Inertion: Charge a 3-neck round-bottom flask with the aryl halide, boronic acid, and base.

Evacuate and backfill with Nitrogen (

) three times.

Solvation: Add degassed 1,4-dioxane and water. Stir to create a slurry.

Catalysis: Add the Pd catalyst under a positive stream of

. The solution typically turns orange/red.

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via HPLC or TLC

(Eluent: 50% EtOAc/Hexane).

Workup:

Cool to room temperature.

Filter through a Celite pad to remove Palladium black.

Acidify the filtrate to pH ~2 using 1N HCl. Crucial: The product will precipitate as a white

solid.[1]

Purification: Recrystallize the crude solid from Ethanol/Water to remove de-halogenated

byproducts.

Application in Drug Discovery: SAR Logic
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This compound is rarely the final drug; it is a "scaffold enabler." Researchers utilize the

carboxylic acid handle to generate amides, esters, or heterocycles (e.g., oxadiazoles).

Structure-Activity Relationship (SAR) Map
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Figure 2: Functional decomposition of the molecule illustrating its role in medicinal chemistry

campaigns.

Biological Context[2][3][5]
COX-2 Inhibition: Biaryl acids mimic the arachidonic acid structure, fitting into the

cyclooxygenase active site. The 3-F group improves selectivity for COX-2 over COX-1 by

exploiting subtle differences in the hydrophobic channel [1].

TTR Stabilization: Similar fluorinated biaryl acids (e.g., Acoramidis analogs) bind to

Transthyretin (TTR), preventing amyloidogenesis. The carboxylic acid forms salt bridges with

Lysine residues (Lys15) in the thyroxine-binding pocket [2].

Quality Control & Analytical Verification
To ensure data integrity in biological assays, the compound must meet specific purity criteria.

HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic absorption).

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Interpretation ( H NMR, 400 MHz, DMSO- )
13.2 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

7.8–8.0 ppm (m, 3H): Protons on the benzoic acid ring. The proton ortho to the fluorine will
show distinct H-F coupling (

Hz).

7.5–7.7 ppm (m, 4H): Protons on the 4-chlorophenyl ring (AA'BB' system).

Safety & Handling (MSDS Highlights)
GHS Classification: Warning.[2]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

Handling: Use standard PPE (gloves, goggles). The compound is a solid organic acid; avoid

inhalation of dust.

Storage: Store at room temperature (15–25°C) in a desiccated environment. Stable for >2

years if kept dry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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